molecular formula C7H9ClN4O2 B6635784 N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine

Cat. No. B6635784
M. Wt: 216.62 g/mol
InChI Key: QRDSDWJJNUWSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine, also known as CNPEN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. CNPEN is a synthetic compound that can be used to study the function and activity of certain proteins in the body.

Scientific Research Applications

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has several potential applications in biological research. It can be used as a probe to study the function and activity of certain proteins in the body. For example, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been used to study the activity of the cysteine protease cathepsin B. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can also be used to study the activity of other metalloproteases and enzymes that contain a zinc ion in their catalytic site. Furthermore, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can be used to label proteins with a fluorescent tag, which allows for visualization of the protein in living cells.

Mechanism of Action

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine works by binding to the zinc ion in the catalytic site of certain proteins. This binding inhibits the activity of the protein, which allows researchers to study the function of the protein in the body. The binding of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine to the protein can also cause conformational changes in the protein, which can provide insight into the structure and function of the protein.
Biochemical and Physiological Effects:
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that the effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on human health have not been extensively studied. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been shown to inhibit the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition can lead to changes in cell adhesion, migration, and invasion. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has also been shown to inhibit the activity of other metalloproteases, which are involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine in lab experiments is its specificity for proteins that contain a zinc ion in their catalytic site. This specificity allows researchers to study the activity of specific proteins in the body. However, one limitation of using N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has a relatively short half-life in cells, which can limit its usefulness in long-term studies.

Future Directions

There are several future directions for research involving N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. One direction is to develop more efficient synthesis methods for N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. This would allow for larger quantities of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine to be produced, which could facilitate its use in a wider range of experiments. Another direction is to study the effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on other metalloproteases and enzymes that contain a zinc ion in their catalytic site. This could provide insight into the structure and function of these proteins. Additionally, more research is needed to understand the long-term effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on human health.

Synthesis Methods

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with ethylenediamine in the presence of a base. This reaction produces 2-(2-aminoethylamino)-5-chloro-nitropyridine. The second step involves the reaction of the intermediate product with ethylene dichloride in the presence of a base. This reaction produces N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. The synthesis method of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is complex and requires careful handling of reagents and precise reaction conditions.

properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c8-6-3-5(12(13)14)4-11-7(6)10-2-1-9/h3-4H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDSDWJJNUWSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine

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